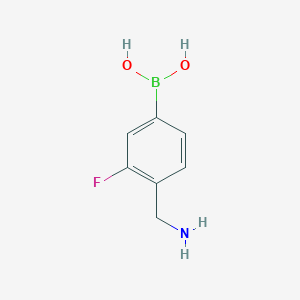

(4-(Aminomethyl)-3-fluorophenyl)boronic acid

Descripción general

Descripción

(4-(Aminomethyl)-3-fluorophenyl)boronic acid, also known as 4-AMF-3-FPA, is an organic compound used in organic synthesis and as a reagent in scientific research. It is a white powder with a melting point of 205-207°C and a boiling point of 295-298°C. 4-AMF-3-FPA is an important building block for organic synthesis, as it can be used to synthesize a variety of organic compounds. Its unique structure and properties make it useful for a variety of applications in the laboratory.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

(4-(Aminomethyl)-3-fluorophenyl)boronic acid has been synthesized through a method involving protection of the amine group, lithium-bromine exchange, addition of trimethyl borate, and acidic hydrolysis, yielding a compound with a pendant amine that facilitates attachment to polymers. This compound is part of ongoing research into constructing glucose sensing materials that operate at physiological pH, leveraging the boronic acid's ability to interact with sugars (Das et al., 2003).

Carbohydrate Sensing Mechanisms

Ortho-Aminomethylphenylboronic acids, including derivatives like this compound, play a crucial role in carbohydrate sensing. These compounds are used in receptors for carbohydrates due to their enhanced affinity toward diols at neutral pH. The aminomethyl group acts as an electron-withdrawing group, facilitating diol binding and influencing the emission properties of appended fluorophores upon diol binding, which is crucial for the development of sensitive glucose sensors (Sun et al., 2019).

Photonic Crystal Glucose-Sensing Material

The compound has been utilized in the development of a photonic crystal glucose-sensing material for noninvasive monitoring of glucose levels in tear fluid. By incorporating boronic acid derivatives like 4-amino-3-fluorophenylboronic acid into the molecular recognition elements of the sensor, researchers achieved glucose sensing at physiologic pH values. This application is particularly promising for diabetes management, allowing for glucose monitoring through noninvasive means such as ocular inserts or diagnostic contact lenses (Alexeev et al., 2004).

Applications in Organic Synthesis and Boronate Ester Formation

This compound plays a significant role in the synthesis of boronate esters, which are pivotal in organic synthesis. The electron-withdrawing effect of the fluorine atom enhances its reactivity, making it a valuable intermediate in the formation of complex organic compounds. This functionality is leveraged in various organic reactions, including Suzuki coupling, highlighting its importance in the development of new pharmaceuticals and materials (Research Progress on Synthesis of 3-borono-5-fluorobenzoic Acid, 2015).

Mecanismo De Acción

Target of Action

The primary target of (4-(Aminomethyl)-3-fluorophenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this pathway .

Pharmacokinetics

It’s known that the rate of hydrolysis of boronic pinacol esters, which are related compounds, is considerably accelerated at physiological ph . This suggests that the compound’s ADME properties and bioavailability could be influenced by pH .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a widely-used method for carbon–carbon bond formation .

Action Environment

The action of this compound is influenced by environmental factors such as pH . As mentioned earlier, the rate of hydrolysis of related compounds is accelerated at physiological pH , which could influence the compound’s action, efficacy, and stability.

Safety and Hazards

While specific safety and hazard information for “(4-(Aminomethyl)-3-fluorophenyl)boronic acid” is not available, general safety measures for handling boronic acids include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Direcciones Futuras

Propiedades

IUPAC Name |

[4-(aminomethyl)-3-fluorophenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BFNO2/c9-7-3-6(8(11)12)2-1-5(7)4-10/h1-3,11-12H,4,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUOUATUDGNOYMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)CN)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2-{[(3,4-dichlorophenyl)amino]methyl}phenol](/img/structure/B3033502.png)

![4-Chloro-2-{[(3,4-dimethoxybenzyl)amino]methyl}phenol](/img/structure/B3033505.png)

![4-Chloro-2-{[(3-isopropylphenyl)amino]methyl}phenol](/img/structure/B3033506.png)

![2-{[(3-Chloro-2-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033510.png)

![4-Chloro-2-{[(2-fluoro-5-methylphenyl)amino]methyl}phenol](/img/structure/B3033511.png)

![4-Chloro-2-{[(2-chloro-4-methylphenyl)amino]methyl}phenol](/img/structure/B3033513.png)

![2-{[(3-Chloro-2-fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3033517.png)

![4-Chloro-2-{[(2-fluoro-4-methylphenyl)amino]methyl}phenol](/img/structure/B3033519.png)

![3-(3-chlorobenzyl)-6-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033521.png)

![3-(3-chlorobenzyl)-6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033522.png)

![6-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033524.png)